(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamide group and a 4-isopropoxy-3-methoxyphenyl moiety. The 4-isopropoxy-3-methoxyphenyl substituent introduces steric bulk and lipophilicity, distinguishing it from analogs with simpler aryl groups. This compound is hypothesized to exhibit antioxidant or anti-inflammatory properties, as suggested by studies on structurally related derivatives .
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-13(2)30-17-9-8-14(11-18(17)29-3)10-15(12-24)22(28)26-23-20(21(25)27)16-6-4-5-7-19(16)31-23/h8-11,13H,4-7H2,1-3H3,(H2,25,27)(H,26,28)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRUDNOUZPNDC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Antioxidant Activity
Recent studies have demonstrated that tetrahydrobenzo[b]thiophene derivatives exhibit significant antioxidant properties. The total antioxidant capacity (TAC) of these compounds was evaluated using the phosphomolybdenum method. Findings indicated that certain derivatives showed antioxidant activity comparable to ascorbic acid, with inhibition rates against lipid peroxidation reaching up to 30% .
2. Anti-inflammatory Properties
Tetrahydrobenzo[b]thiophene derivatives have been reported to possess notable anti-inflammatory effects. These compounds can inhibit pathways associated with inflammation, potentially through the modulation of cytokine release and inhibition of inflammatory mediators . The specific mechanisms involved may include the inhibition of NF-kB signaling pathways and reduction in the expression of pro-inflammatory cytokines.
3. Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The half-maximal inhibitory concentration (GI50) values for selected compounds were recorded as follows:
| Compound | GI50 (μM) | MCF-7 | NCI-H460 | SF-268 |
|---|---|---|---|---|
| 3a | 10.1 ± 0.6 | 9.3 ± 1.4 | 6.3 ± 0.8 | |
| 3b | 20.1 ± 0.4 | 24.3 ± 0.8 | 20 ± 0.8 |
These results suggest a dose-dependent inhibition of tumor growth .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Antioxidant Mechanism : The ability to scavenge free radicals and inhibit lipid peroxidation contributes to its antioxidant capacity.
- Anti-inflammatory Mechanism : By modulating inflammatory pathways and cytokine production, these compounds can reduce inflammation.
- Anticancer Mechanism : The cytotoxic effects may involve apoptosis induction in cancer cells and inhibition of cell proliferation through various signaling pathways.
Case Studies
Several studies have investigated the biological activities of related tetrahydrobenzo[b]thiophene derivatives:
- Antioxidant Evaluation : A series of synthesized thiophene derivatives demonstrated significant antioxidant activity in vitro, with some compounds showing higher efficacy than ascorbic acid .
- Cancer Cell Line Studies : Research on various substituted thiophenes indicated that certain modifications enhance anticancer activity against specific cell lines, suggesting structure-activity relationships that could guide future drug development .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound disrupts tubulin dynamics essential for mitotic spindle formation during cell division, leading to apoptosis in cancer cells.
- Case Study : In vitro studies on MCF-7 breast cancer cells showed an IC50 value of 23.2 µM, indicating a substantial reduction in cell viability by approximately 26.86% after 48 hours of treatment.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
Anti-inflammatory Activity
Compounds derived from this scaffold have demonstrated anti-inflammatory properties. Specific studies indicated:
- Effectiveness : Certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
- Experimental Setup : Significant reductions in inflammatory markers were observed when tested against lipopolysaccharide-induced inflammation in macrophages.
Analgesic Effects
The analgesic activity of related compounds has been assessed using the "hot plate" method in animal models:
- Results : Some derivatives provide pain relief comparable to standard analgesics like metamizole.
- Mechanism : This activity is attributed to their ability to interact with pain pathways and modulate pain perception.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents : Methoxy and isopropoxy groups enhance anticancer potency.
- Functional Groups : The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.
The following table summarizes the biological activities observed for various derivatives of tetrahydrobenzo[b]thiophene:
| Compound Name | Activity Type | Observed Effect |
|---|---|---|
| Compound A | Antioxidant | Comparable to ascorbic acid |
| Compound B | Analgesic | Comparable to metamizole |
| Compound C | Antibacterial | Significant inhibition against Gram-positive bacteria |
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Bioactivity : The 4-hydroxy-3,5-dimethoxyphenyl analog (Table 1, row 2) demonstrated superior antioxidant activity in DPPH and nitric oxide scavenging assays compared to simpler methoxy or hydroxy derivatives . However, the target compound’s 4-isopropoxy-3-methoxyphenyl group may alter binding interactions due to its larger size and electron-donating isopropoxy group.
- Isomerism : The Z-isomer of the 4-methoxyphenyl analog (Table 1, row 3) showed reduced bioactivity compared to the E-isomer, highlighting the importance of stereoelectronic effects .
- Carboxamide vs. Ester : Carboxamide derivatives (e.g., target compound) generally exhibit better solubility and metabolic stability compared to esterified analogs (e.g., Table 1, row 2) .
Antioxidant Activity
- 4-Hydroxy-3,5-dimethoxyphenyl analog : IC₅₀ values of 12.3 µM (DPPH) and 14.7 µM (nitric oxide), outperforming ascorbic acid in some assays .
- 4-Methoxyphenyl analog: Moderate activity (IC₅₀ ~25–30 µM), attributed to reduced electron-donating capacity compared to phenolic -OH groups .
- Target Compound : Predicted to show intermediate activity due to the isopropoxy group’s balance of lipophilicity and electron donation.
Anti-inflammatory Activity
- Ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido) derivatives: Exhibited 60–70% inhibition in carrageenan-induced paw edema models at 50 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
